![molecular formula C8H9NO2 B13488658 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione CAS No. 29600-56-4](/img/structure/B13488658.png)
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione is a unique chemical compound characterized by its tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its complex structure makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione typically involves multiple steps, including cyclization reactions. One common synthetic route involves the reaction of appropriate precursors under specific conditions to form the tricyclic core. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione can be compared with other tricyclic compounds, such as:
8-Oxatricyclo[4.3.0.0~2,5~]non-3-ene-7,9-dione: This compound has a similar tricyclic structure but differs in its functional groups.
8-Benzyl-8-azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione: This compound includes a benzyl group, which alters its chemical properties and potential applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
29600-56-4 |
---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
8-azatricyclo[4.3.0.02,5]nonane-7,9-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4(3)6(5)8(11)9-7/h3-6H,1-2H2,(H,9,10,11) |
Clé InChI |
UNCWVIOWSVTJGX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1C3C2C(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.